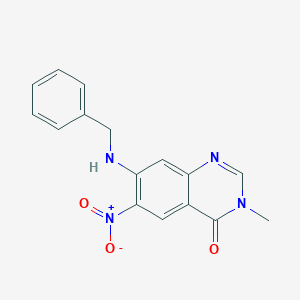
7-(Benzylamino)-3-methyl-6-nitroquinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(3H)-Quinazolinone,3-methyl-6-nitro-7-[(phenylmethyl)amino]- is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are significant in medicinal chemistry due to their potential therapeutic applications .
Méthodes De Préparation
The synthesis of 4(3H)-quinazolinone derivatives typically involves the amidation and cyclization of 2-aminobenzoic acid derivatives. For 4(3H)-quinazolinone,3-methyl-6-nitro-7-[(phenylmethyl)amino]-, the process may involve the following steps :
Amidation: 2-aminobenzoic acid derivatives are coupled with the appropriate acid chloride to generate substituted anthranilates.
Cyclization: The substituted anthranilates undergo cyclization by treatment with acetic anhydride under reflux to afford benzoxazin-4-ones.
Formation of Quinazolinone: Treatment of benzoxazinones with ammonia solution yields the quinazolinone derivatives.
Analyse Des Réactions Chimiques
4(3H)-Quinazolinone derivatives undergo various chemical reactions, including :
Oxidation: Reacts with oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Mannich Reaction: Forms Mannich bases by reacting with formaldehyde and secondary amines.
Cycloaddition: Participates in cycloaddition reactions to form complex ring structures.
Common reagents include acetic anhydride, ammonia solution, and various oxidizing and reducing agents. Major products depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4(3H)-Quinazolinone,3-methyl-6-nitro-7-[(phenylmethyl)amino]- has several scientific research applications :
Medicinal Chemistry: Used in the development of analgesic, anti-inflammatory, and anticancer agents.
Biological Studies: Investigated for its antimicrobial and antiviral properties.
Industrial Applications: Utilized as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4(3H)-quinazolinone derivatives involves interaction with specific molecular targets, such as enzymes or receptors. For instance, some derivatives inhibit enzymes involved in cancer cell proliferation, leading to anticancer effects . The exact pathways depend on the specific derivative and its target.
Comparaison Avec Des Composés Similaires
4(3H)-Quinazolinone,3-methyl-6-nitro-7-[(phenylmethyl)amino]- can be compared with other quinazolinone derivatives :
Methaqualone: A sedative-hypnotic with a similar quinazolinone core.
Afloqualone: Another sedative-hypnotic with structural similarities.
Albaconazole: An antifungal agent with a quinazolinone structure.
The uniqueness of 4(3H)-quinazolinone,3-methyl-6-nitro-7-[(phenylmethyl)amino]- lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications.
Propriétés
Numéro CAS |
66234-57-9 |
|---|---|
Formule moléculaire |
C16H14N4O3 |
Poids moléculaire |
310.31 g/mol |
Nom IUPAC |
7-(benzylamino)-3-methyl-6-nitroquinazolin-4-one |
InChI |
InChI=1S/C16H14N4O3/c1-19-10-18-13-8-14(17-9-11-5-3-2-4-6-11)15(20(22)23)7-12(13)16(19)21/h2-8,10,17H,9H2,1H3 |
Clé InChI |
OKJYRMBWPKLZDR-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NC2=CC(=C(C=C2C1=O)[N+](=O)[O-])NCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


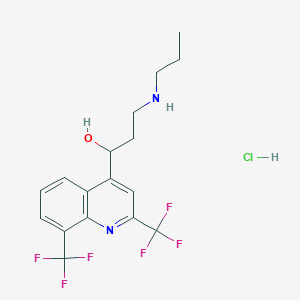


![6-Bromo-7-methoxy-2-methylimidazo[1,2-A]pyridine](/img/structure/B14019433.png)
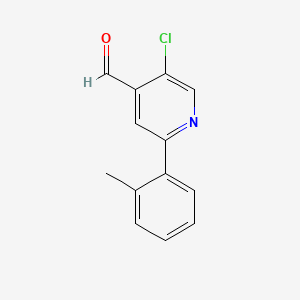
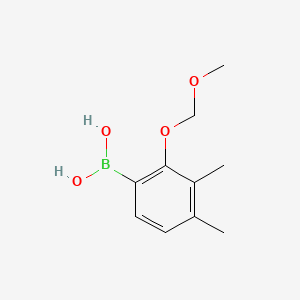

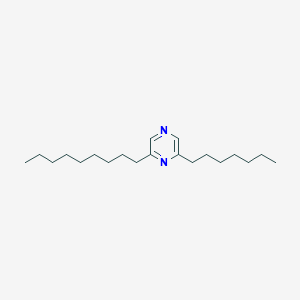
![2-[(Trimethylsilyl)oxy]butyl 4-methylbenzene-1-sulfonate](/img/structure/B14019458.png)

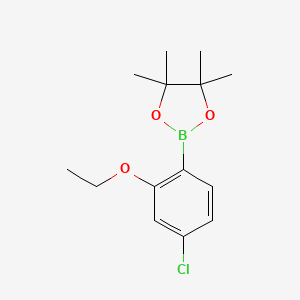
![2-[(3,8-Dibromophenanthridin-6-yl)amino]ethanol](/img/structure/B14019487.png)


